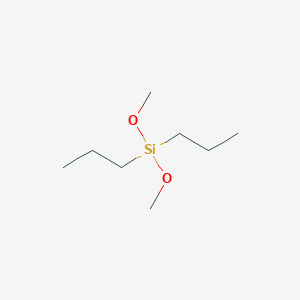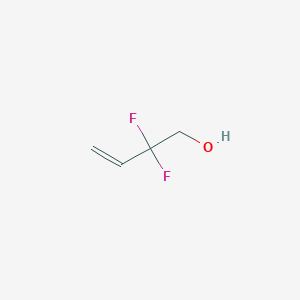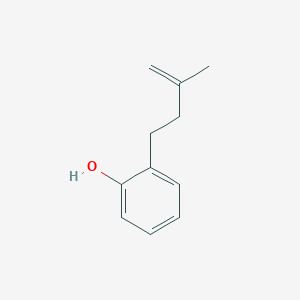
1-(2-Chloro-4-fluorophenyl)-3-methylurea
Descripción general
Descripción
1-(2-Chloro-4-fluorophenyl)-3-methylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a methylurea moiety
Mecanismo De Acción
Target of Action
The primary target of 1-(2-Chloro-4-fluorophenyl)-3-methylurea is Toll-Like Receptor 4 (TLR4) . TLR4 is a pattern recognition receptor that recognizes bacterial lipopolysaccharide (LPS). Its activation mainly leads to the synthesis of pro-inflammatory cytokines and chemokines .
Mode of Action
This compound, also known as CLI-095 or TAK-242, is a small-molecule inhibitor of TLR4 signaling . It acts by blocking the signaling mediated by the intracellular domain of TLR4 . More precisely, CLI-095 attaches to cysteine 747 in the intracellular sphere of TLR4, thus hindering both MyD88-dependent and TRIF-dependent pathways stimulated by LPS .
Result of Action
The inhibition of TLR4 signaling by this compound results in the suppression of pro-inflammatory cytokine production . This can help to reduce the inflammatory responses in various disease models .
Métodos De Preparación
The synthesis of 1-(2-Chloro-4-fluorophenyl)-3-methylurea typically involves the reaction of 2-chloro-4-fluoroaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
-
Synthetic Route
Starting Materials: 2-chloro-4-fluoroaniline and methyl isocyanate.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction without causing decomposition of the reactants.
Catalysts: Catalysts such as tertiary amines or metal catalysts may be used to enhance the reaction rate and yield.
-
Industrial Production
Scale-Up: Industrial production involves scaling up the reaction while maintaining the same reaction conditions. Continuous flow reactors may be used to ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
1-(2-Chloro-4-fluorophenyl)-3-methylurea undergoes various chemical reactions, including substitution, oxidation, and reduction.
-
Substitution Reactions
Reagents: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Conditions: These reactions are typically carried out in polar solvents under controlled temperatures.
Products: Substitution reactions can lead to the formation of derivatives with different substituents on the phenyl ring.
-
Oxidation Reactions
Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: These reactions are carried out under acidic or basic conditions, depending on the oxidizing agent used.
Products: Oxidation can lead to the formation of compounds with additional functional groups, such as hydroxyl or carbonyl groups.
-
Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: These reactions are typically carried out under anhydrous conditions to prevent the decomposition of the reducing agent.
Products: Reduction can lead to the formation of amines or alcohols, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
1-(2-Chloro-4-fluorophenyl)-3-methylurea has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
-
Chemistry
Synthesis of Derivatives:
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
-
Biology
Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biological Assays: It is used in biological assays to study its effects on different biological systems.
-
Medicine
Drug Development: Its derivatives are being explored for their potential as therapeutic agents in the treatment of various diseases.
Pharmacological Studies: It is used in pharmacological studies to understand its mechanism of action and potential therapeutic benefits.
-
Industry
Agrochemicals: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interact with specific biological targets in plants and pests.
Material Science: It is used in the synthesis of materials with specific properties, such as polymers and coatings.
Comparación Con Compuestos Similares
1-(2-Chloro-4-fluorophenyl)-3-methylurea can be compared with other similar compounds to highlight its uniqueness.
-
Similar Compounds
2-Chloro-4-fluorophenylboronic acid: This compound has similar substituents on the phenyl ring but differs in its functional group, leading to different chemical properties and applications.
2-Chloro-4-fluorophenol: This compound also has similar substituents but differs in its functional group, affecting its reactivity and applications.
4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a thiazole ring instead of a urea moiety, leading to different biological activities and applications.
-
Uniqueness
Functional Group: The presence of the urea moiety in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.
Applications: Its unique structure allows it to be used in a wide range of applications, from medicinal chemistry to agrochemicals, highlighting its versatility.
Propiedades
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2O/c1-11-8(13)12-7-3-2-5(10)4-6(7)9/h2-4H,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUBAJCJEDJFIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=C(C=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350304 | |
| Record name | N-(2-chloro-4-fluorophenyl)-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185382-65-4 | |
| Record name | N-(2-chloro-4-fluorophenyl)-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





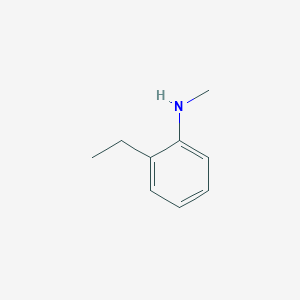
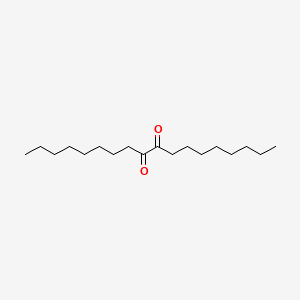
![2-([(Tert-butoxy)carbonyl]amino)-2-(4-methylcyclohexyl)acetic acid](/img/structure/B3048824.png)
